Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Description
Properties
Molecular Formula |
C9H12FNO3 |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12FNO3/c1-2-14-7(13)9-3-8(10,4-9)5-11-6(9)12/h2-5H2,1H3,(H,11,12) |
InChI Key |
COWRONPNXIOHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CNC2=O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bicyclic Azabicyclo[3.1.1]heptane Core
A recent efficient approach involves the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives, which are themselves prepared via diastereoselective Strecker reactions of 3-oxo-cyclobutanecarboxylate precursors. This method allows multigram synthesis with good yields and stereocontrol.
- Example: Starting from cyclobutanone, reaction with benzylamine in methanol followed by addition of trimethylsilyl cyanide at low temperature yields a cyclobutane-derived amino ester intermediate. Subsequent cyclization under acidic conditions affords the bicyclic imide intermediate, which can be converted further into azabicycloheptane derivatives.
Functional Group Transformations and Esterification
The ethyl carboxylate group is typically introduced via esterification or by starting with ethyl ester precursors during the cyclobutane derivative synthesis. Protection and deprotection steps involving tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) groups are common to control reactivity during the synthetic sequence.
- Oxidation and reduction steps are used to convert hydroxyl groups to carbonyls and vice versa, facilitating the preparation of intermediates suitable for fluorination and cyclization.
Detailed Preparation Procedure Summary
Research Findings and Methodological Analysis
The intramolecular imide formation strategy provides a robust and scalable route to the bicyclic core, allowing multigram synthesis with good stereochemical control, as demonstrated by Shyshlyk et al. (2024).
Fluorination using sulfur-based fluorinating reagents (DAST, Deoxofluor) is effective but requires stringent low-temperature control to avoid side reactions and decomposition. The yields reported (49-55%) are moderate but acceptable given the complexity of the substrate.
Protection strategies involving tert-butyloxycarbonyl and carbobenzoxy groups are critical for maintaining the integrity of sensitive amine and carboxylate functionalities during multi-step synthesis.
Alternative methods such as photochemical or metal-catalyzed cycloadditions have been reported for related azabicycloheptane systems but are less commonly applied for the fluoro-substituted derivatives.
Scientific Research Applications
Ethyl 5-fluoro-2-oxo-3-azabicyclo[31
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an antihistamine or antiviral agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally analogous azabicyclic derivatives:
Table 1: Structural and Functional Comparison
Key Research Findings
Bicyclo System Influence: The 3.1.1 system in the target compound provides a unique bridgehead geometry, distinct from the 3.2.0 and 2.2.1 systems.
Ester vs. Acid: The ethyl ester group in the target compound offers better solubility in organic solvents compared to the carboxylic acid variant (SY465543), which may favor aqueous environments . Ester Chain Length: The methyl ester analog (CAS 2580179-50-4) exhibits reduced lipophilicity (logP ~1.2 vs. ~1.8 for ethyl), impacting membrane permeability in biological systems .
Synthetic Utility :
- Epimerization studies on similar 2.2.1 azabicyclo compounds (e.g., ) highlight the importance of stereochemistry in synthesis. The target compound’s rigid 3.1.1 system may mitigate unwanted epimerization during functionalization .
- The absence of sulfur or thia groups in the target compound simplifies synthetic routes compared to 4-thia analogs (e.g., ), which require specialized handling .
Industrial Relevance :
- Bulk pricing and availability suggest the compound is prioritized for scalable applications, such as intermediates in fluorinated APIs or agrochemicals, unlike pharmacopeial-grade analogs (e.g., ) .
Biological Activity
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14FNO3
- SMILES Notation : CCOC(=O)C12CC(C1)(CN=C2OC)F
- InChI Key : AETNDUBQGLNLLE-UHFFFAOYSA-N
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of a fluorine atom and a carbonyl group are significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It has been suggested that it could modulate neuropeptide receptors, similar to other azabicyclo compounds which interact with orexin receptors .
- Lipase Activity : Studies on related compounds indicate potential activity in modulating lipase enzymes, which could be relevant for metabolic disorders .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
Case Study 1: Enzymatic Activity
A study examining the enzymatic activity of related azabicyclo compounds demonstrated that these structures can effectively inhibit lipase activity, which is crucial for fat metabolism. This inhibition can lead to decreased fat absorption and may have implications for obesity treatment.
Case Study 2: Neuropharmacological Effects
Research into neuropeptide interactions highlighted the potential for this compound to influence orexin receptor pathways, which are involved in regulating arousal, appetite, and energy expenditure. This suggests a possible role in treating sleep disorders or obesity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
